molecular formula C23H17FO7S B2371884 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate CAS No. 869080-95-5

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate

Cat. No.: B2371884
CAS No.: 869080-95-5
M. Wt: 456.44
InChI Key: HGXDDQKBAATVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate is a useful research compound. Its molecular formula is C23H17FO7S and its molecular weight is 456.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research and Therapeutic Potential

  • Cancer Therapy : A compound closely related to 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate, described as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, has shown potential as a small molecule inhibitor in the Hypoxia Inducible Factor-1 (HIF-1) pathway. This pathway is significant in tumor growth, indicating the compound's potential as an anti-cancer agent. The study highlights the necessity of further chemical modifications for optimizing its pharmacological properties for cancer treatment (Mun et al., 2012).

  • Anticancer Activity of Derivatives : Another study synthesizing novel coumarin derivatives, including structures similar to this compound, revealed their inhibitory activity against various human cancer cell lines. This suggests the potential of such compounds in developing new anticancer therapies (Shi et al., 2020).

Molecular Characterization and Bioactivity

  • Molecular Characterization for COX-2 Inhibition : A related compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, was characterized for its potential as a COX-2 inhibitor. The study’s findings provide insights into the molecular conformation and binding interactions responsible for COX-2 selectivity, which can be relevant for the development of selective inhibitors for therapeutic purposes (Rullah et al., 2015).

Chemical Structure and Synthesis

  • Crystal Structure Analysis : Research on similar compounds, like the Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium], provides insight into the crystal structure, aiding in understanding the chemical properties and synthesis of related compounds (Penkova et al., 2010).

Biological and Chemical Properties

  • Antioxidant Properties : Studies have investigated the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to this compound. Understanding these properties can be crucial for exploring therapeutic applications, particularly in diseases where oxidative stress is a factor (Stanchev et al., 2009).

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-fluorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO7S/c1-28-20-10-4-14(12-22(20)29-2)19-11-15-3-7-17(13-21(15)30-23(19)25)31-32(26,27)18-8-5-16(24)6-9-18/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXDDQKBAATVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)OC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.